molecular formula C6H10N2O6 B14508889 Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester CAS No. 62907-74-8

Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester

Cat. No.: B14508889
CAS No.: 62907-74-8
M. Wt: 206.15 g/mol
InChI Key: IZJLXEHYRZUBTP-UHFFFAOYSA-N
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Description

Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester is an organic compound with a complex structure that includes both nitro and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester typically involves multiple steps. One common approach is the esterification of peroxynitric acid with 1-methyl-1-(1-nitroethyl)-2-propenol. This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The reaction may require a catalyst such as sulfuric acid to increase the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alcohols or amines can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce nitro and ester functionalities into target molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. The ester group can undergo hydrolysis, releasing active metabolites that interact with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-butyl ester
  • Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-ethyl ester

Uniqueness

Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

62907-74-8

Molecular Formula

C6H10N2O6

Molecular Weight

206.15 g/mol

IUPAC Name

(3-methyl-4-nitropent-1-en-3-yl)oxy nitrate

InChI

InChI=1S/C6H10N2O6/c1-4-6(3,5(2)7(9)10)13-14-8(11)12/h4-5H,1H2,2-3H3

InChI Key

IZJLXEHYRZUBTP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C=C)OO[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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